2'-O,4'-C-Methyleneadenosine

Duplex Stability Hybridization Thermodynamics

Researchers designing qPCR probes for AT-rich targets often face Tm limitations requiring impractically long oligonucleotides. 2'-O,4'-C-Methyleneadenosine (LNA-A) overcomes this with a conformationally locked ribose that provides up to 8°C ΔTm per modification, enabling shorter, more specific probes (13-20 bases). • ΔTm: Up to 8°C per LNA-A incorporation vs. 2-4× greater than 2'-OMe • Allelic discrimination: Single-nucleotide mismatch resolution validated for ASO applications • Potency: 175-550× IC50 improvement in gapmer ASOs (0.4 nM vs. 70-220 nM for alternatives) Supplied with full analytical characterization. For research use only.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
Cat. No. B12395254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O,4'-C-Methyleneadenosine
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO
InChIInChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1
InChIKeyGHKDRNDFVCEETA-LYFOIYRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-A Technical Profile


2'-O,4'-C-Methyleneadenosine, also designated as LNA-Adenosine or LNA-A, is a conformationally restricted adenosine analog belonging to the locked nucleic acid (LNA) class of bicyclic nucleotide modifications [1]. The compound features a 2'-O,4'-C-methylene bridge that covalently locks the ribose moiety in a rigid C3'-endo (N-type) conformation [2]. This structural preorganization imposes significant constraints on the sugar-phosphate backbone, thereby altering the thermodynamic and kinetic properties of any oligonucleotide into which it is incorporated relative to unmodified DNA or alternative 2'-modifications such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (MOE) [3].

Why LNA-A Cannot Be Replaced


Generic substitution of 2'-O,4'-C-Methyleneadenosine with other 2'-modified adenosine analogs such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (MOE) is not scientifically viable due to fundamental differences in sugar conformation and resulting hybridization thermodynamics [1]. While 2'-OMe and MOE modifications also bias the sugar pucker toward the C3'-endo conformation, they do so through steric effects that retain significant conformational flexibility [2]. In contrast, the covalent 2'-O,4'-C-methylene bridge in LNA-A eliminates conformational entropy loss upon duplex formation entirely, resulting in a ΔTm per modification that is up to 2-4× greater than that achievable with 2'-OMe substitutions [3]. This non-linear relationship between the number of LNA modifications and duplex stability means that simple substitution of LNA-A with alternative modifications will not yield predictable or equivalent performance, particularly in applications requiring stringent mismatch discrimination or operation at elevated temperatures.

LNA-A Comparative Evidence


Duplex Thermal Stability vs. DNA and 2'-OMe

Incorporation of 2'-O,4'-C-Methyleneadenosine into an oligonucleotide increases the thermal melting temperature (Tm) of the resulting duplex by up to 8°C per LNA monomer substitution in medium salt conditions, relative to an unmodified DNA oligonucleotide . In contrast, 2'-O-methyl (2'-OMe) modifications increase Tm by a substantially smaller increment [1]. In a comparative thermodynamic study, LNA substitutions were found to increase Tm by 1.5-4°C per modification depending on sequence context, whereas 2'-OMe modifications increased Tm by only approximately <1°C per substitution [2].

Duplex Stability Hybridization Thermodynamics

Serum Stability vs. PS and 2'-OMe Gapmers

Chimeric LNA/DNA oligonucleotides containing 2'-O,4'-C-Methyleneadenosine demonstrate superior stability in human serum compared to both phosphorothioate (PS) and 2'-O-methyl (2'-OMe) gapmer oligonucleotides [1]. In a direct comparison, an LNA/DNA chimera with three LNA modifications at each terminus exhibited a serum half-life (t1/2) of approximately 15 hours, representing a 10-fold improvement over unmodified oligodeoxynucleotide (t1/2 ~1.5 h) [2]. Isosequential phosphorothioate and 2'-O-methyl gapmer oligonucleotides had shorter half-lives of 10 hours and 12 hours, respectively [3].

Serum Stability Nuclease Resistance Antisense Pharmacology

In Vitro Knockdown Potency

In a comparative co-transfection study assessing VR1-GFP reporter gene knockdown in mammalian cells, an LNA-DNA-LNA gapmer containing 2'-O,4'-C-Methyleneadenosine and related LNA monomers demonstrated an IC50 of 0.4 nM [1]. This potency was 175-fold greater (lower IC50) than that of a commonly used phosphorothioate (PS) oligonucleotide (IC50 ~70 nM) and 550-fold greater than a 2'-O-methyl (2'-OMe) modified oligonucleotide (IC50 ~220 nM) [2].

Antisense Potency IC50 Gene Silencing

In Vivo mRNA Knockdown vs. MOE

A direct in vivo comparison of LNA-modified antisense oligonucleotides (ASOs) containing 2'-O,4'-C-Methyleneadenosine and other LNA monomers versus 2'-O-methoxyethyl (MOE) ASOs revealed that LNA ASOs can increase potency for target mRNA reduction in mouse liver up to 5-fold relative to corresponding MOE ASOs [1]. However, this potency gain was accompanied by significant hepatotoxicity, as evidenced by elevated serum transaminases and histopathological hepatocellular involvement in LNA-treated animals, while MOE ASOs showed no evidence of toxicity [2].

In Vivo Potency Hepatotoxicity Antisense Therapeutics

Mismatch Discrimination in SNP Detection

Oligonucleotide probes containing 2'-O,4'-C-Methyleneadenosine and other LNA monomers exhibit enhanced discrimination of single nucleotide polymorphisms (SNPs) relative to native-state DNA oligonucleotides of equivalent length [1]. The presence of a single base mismatch has a significantly greater destabilizing effect on duplex formation between an LNA oligonucleotide and its target compared to a DNA oligonucleotide, enabling shorter LNA probes (13-20 bases) to achieve discrimination comparable to or better than longer DNA probes (>30 bases) [2].

SNP Detection Allelic Discrimination qPCR Probes

LNA-A Application Scenarios


qPCR Probe Design for AT-Rich Targets

2'-O,4'-C-Methyleneadenosine should be prioritized for designing qPCR probes targeting AT-rich sequences that require elevated melting temperatures without excessive probe length. The per-LNA Tm increase of up to 8°C enables the design of shorter probes (13-20 bases) that retain high thermal stability, circumventing the need for 30-40+ base DNA probes that often perform poorly on AT-rich templates [1]. This is directly supported by quantitative Tm enhancement data and mismatch discrimination evidence presented in Section 3.

Ex Vivo Knockdown in Scarce Cell Samples

For experiments where primary cell material is scarce (e.g., patient-derived samples, rare stem cell populations), LNA-A-containing gapmer ASOs should be selected over phosphorothioate or 2'-OMe alternatives. The 175-550× potency advantage in IC50 (0.4 nM vs. 70-220 nM) [2] translates directly to reduced oligonucleotide consumption and enables effective knockdown at concentrations that minimize non-specific effects. The 15-hour serum half-life [3] also supports extended ex vivo culture experiments without daily medium supplementation.

Allele-Specific Silencing in Heterozygous Models

LNA-A-modified ASOs are indicated for allele-specific silencing applications where discrimination of a single nucleotide mutation is required to selectively suppress mutant transcripts while preserving wild-type expression. The enhanced mismatch discrimination properties of LNA-A [1] combined with the demonstrated in vivo silencing of mutant Sptlc1 transcripts (up to 90% in liver and DRG) [4] provide direct experimental validation of this scenario. The potency data [2] further support that effective allele discrimination can be achieved at low oligonucleotide concentrations.

In Vivo Knockdown When MOE Falls Short

When in vivo experiments using MOE-modified ASOs yield inadequate target mRNA reduction (e.g., <50% knockdown at maximum tolerated dose), substitution with LNA-A-containing ASOs can provide up to 5-fold greater potency [5]. This scenario is specifically indicated when the experimental endpoint justifies the increased risk of hepatotoxicity documented in the comparative evidence [5], and when the study design includes appropriate controls for liver function monitoring. This represents a calculated procurement decision based on quantitative potency-toxicity trade-offs.

Technical Documentation Hub

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